N-[(2-methylpropyl)carbamoyl]isoleucine
Description
Nomenclature and Structural Context of N-Carbamoylamino Acids
N-Carbamoylamino acids are derivatives of amino acids characterized by the substitution of a carbamoyl (B1232498) group (-CONH₂) onto the nitrogen atom of the amino group. qmul.ac.ukdrugbank.com This modification transforms the primary or secondary amine of the amino acid into a urea (B33335) derivative. The nomenclature for these compounds follows systematic IUPAC guidelines, where "carbamoyl" is used as a prefix to the parent amino acid name. qmul.ac.ukqmul.ac.uk
In the case of N-[(2-methylpropyl)carbamoyl]isoleucine , the name precisely describes its molecular architecture:
Isoleucine : This is the parent α-amino acid, providing the core carbon skeleton, the carboxyl group, and the characteristic sec-butyl side chain. wikipedia.org
Carbamoyl : This indicates the presence of a -C(=O)N- group attached to the α-amino group of isoleucine.
N-(2-methylpropyl) : This specifies that a 2-methylpropyl group (commonly known as an isobutyl group) is attached to the nitrogen atom of the carbamoyl group.
Structurally, this places the compound in a class of N-substituted ureas. The formation of such a compound involves the creation of a covalent bond between the nitrogen of the isoleucine's alpha-amino group and the carbonyl carbon of the substituted carbamoyl moiety. This modification neutralizes the positive charge that the amino group would typically carry at physiological pH. creative-proteomics.com
Table 1: Deconstruction of the IUPAC Name: this compound
| Component | Chemical Group | Role in Structure |
|---|---|---|
| Isoleucine | Amino Acid | The foundational backbone of the molecule. |
| Carbamoyl | -C(=O)N- | The functional group modifying the amino acid. |
| (2-methylpropyl) | -CH₂CH(CH₃)₂ | A substituent attached to the carbamoyl nitrogen. |
| N- | Locant | Indicates that the substituent is on the nitrogen atom. |
Prevalence and Biosynthetic Precursors of Isoleucine in Biological Systems
Isoleucine (symbol Ile or I) is a non-polar, aliphatic α-amino acid that is essential for humans, meaning it cannot be synthesized by the body and must be obtained through diet. wikipedia.orgnovor.cloud It is one of the three branched-chain amino acids (BCAAs), alongside leucine (B10760876) and valine, which are critical for protein synthesis, energy metabolism, and muscle health. news-medical.net Isoleucine plays key roles in hemoglobin formation, the regulation of blood sugar and energy levels, and immune function. wikipedia.orgnews-medical.netresearchgate.net
In plants and microorganisms, isoleucine is synthesized via a multi-step enzymatic pathway that is not present in animals. wikipedia.org The biosynthesis begins with precursors from other central metabolic pathways, primarily pyruvate (B1213749) and threonine. ontosight.ai
Key steps and enzymes in the isoleucine biosynthesis pathway include:
Threonine is converted to α-ketobutyrate by the enzyme Threonine dehydratase .
Acetohydroxy acid synthase (also known as Acetolactate synthase) catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate. researchgate.net
The resulting intermediate is converted by Acetohydroxy acid isomeroreductase .
Dihydroxyacid dehydratase then performs a dehydration step.
Finally, Valine aminotransferase (a branched-chain amino acid aminotransferase) catalyzes the transamination of the α-keto acid intermediate to yield L-isoleucine. wikipedia.org
Table 2: Key Enzymes in the Biosynthesis of Isoleucine
| Enzyme | Gene (E. coli) | Function |
|---|---|---|
| Threonine dehydratase | ilvA |
Converts threonine to α-ketobutyrate. researchgate.net |
| Acetohydroxy acid synthase | ilvB, ilvN |
Condenses α-ketobutyrate and pyruvate. researchgate.net |
| Acetohydroxy acid isomeroreductase | ilvC |
Isomerization and reduction. researchgate.net |
| Dihydroxyacid dehydratase | ilvD |
Dehydration. researchgate.net |
| Valine aminotransferase | ilvE |
Transamination to form isoleucine. researchgate.net |
Significance of N-Terminal Modifications in Amino Acid Derivatives
The N-terminus, or the free amine group at the beginning of a polypeptide chain, is a frequent site for chemical modifications. nih.govfrontiersin.org These modifications, which can occur during or after protein synthesis, are crucial for regulating a protein's function, stability, localization, and interactions. creative-proteomics.comfrontiersin.org N-terminal modifications represent a major contributor to the complexity and diversity of the proteome. nih.gov
Common N-terminal modifications and their functions include:
N-terminal Acetylation (Nt-acetylation) : The addition of an acetyl group is one of the most common protein modifications in eukaryotes, affecting over 80% of human proteins. creative-proteomics.com It can influence protein stability (protecting against degradation), protein folding, and protein-protein interactions. creative-proteomics.comnih.gov
N-Myristoylation : The attachment of myristate, a 14-carbon saturated fatty acid, typically targets proteins to membranes. acs.org
N-Palmitoylation : The addition of a 16-carbon palmitic acid anchor, which also facilitates membrane association. acs.org
N-terminal Methylation : The addition of one or more methyl groups can modulate protein-protein interactions. acs.org
The carbamoylation present in this compound is another example of an N-terminal modification. By neutralizing the charge of the amino group, such modifications can significantly alter the chemical properties of the amino acid, which in turn can affect how it interacts within a larger peptide or protein structure. creative-proteomics.com
Table 3: Examples of N-Terminal Modifications and Their Significance
| Modification | Added Group | Common Function(s) |
|---|---|---|
| Acetylation | Acetyl (-COCH₃) | Protein stability, protein-protein interaction, subcellular localization. creative-proteomics.com |
| Myristoylation | Myristoyl (C14 fatty acid) | Membrane targeting and signaling. acs.org |
| Methylation | Methyl (-CH₃) | Regulation of protein-protein interactions. acs.org |
| Carbamoylation | Carbamoyl (-CONH₂) | Alters protein charge, structure, and function. zendy.ionih.gov |
Overview of Academic Research Trajectories for Carbamoylated Amino Acids
Academic research has extensively investigated the carbamoylation of amino acids, primarily in the context of it being a non-enzymatic post-translational modification of proteins. nih.govfrontiersin.org This process involves the reaction of isocyanic acid with free amino groups, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) side chains. pnas.orgresearchgate.net
Key research areas include:
Uremia and Chronic Kidney Disease (CKD) : A major focus has been on the role of carbamoylation in patients with CKD. In these individuals, elevated levels of urea lead to an increased concentration of isocyanic acid, resulting in widespread protein carbamoylation. zendy.io This has been linked to adverse clinical outcomes, including atherosclerosis and renal fibrosis. nih.gov
Aging : Recent studies have identified protein carbamoylation as a hallmark of the aging process. Long-lived proteins, such as collagen in the skin, accumulate carbamylation-derived products over time, which may contribute to the age-related decline in tissue function. pnas.org
Functional Consequences : Research has demonstrated that carbamoylation can alter the structure, charge, and function of proteins. zendy.ioresearchgate.net For example, carbamoylation of lipoproteins can affect lipid metabolism, while modification of hemoglobin can alter its oxygen affinity. nih.govresearchgate.net
Biomarker Discovery : The products of carbamoylation, such as homocitrulline (formed from carbamoylated lysine), are being investigated as potential biomarkers for various diseases. nih.gov
Enzymology : Enzymes known as carbamoylases (N-carbamoyl-amino-acid hydrolases) that can cleave N-carbamoyl-amino acids have also been studied for their biochemical properties and potential biotechnological applications in producing pure D- or L-amino acids. wikipedia.orgnih.govwikipedia.org
While much of this research focuses on the non-enzymatic modification of proteins within the body, the principles governing the chemical and functional changes are relevant to understanding synthetic derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(2-methylpropylcarbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-8(4)9(10(14)15)13-11(16)12-6-7(2)3/h7-9H,5-6H2,1-4H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFZSIYTRNVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Methylpropyl Carbamoyl Isoleucine
Chemical Synthesis Approaches for N-Carbamoylamino Acids
The chemical synthesis of N-carbamoylamino acids, including N-[(2-methylpropyl)carbamoyl]isoleucine, relies on methods that can form the characteristic urea (B33335) linkage without racemizing the chiral center of the amino acid. These approaches range from traditional methods to more modern, efficient protocols.
Alkylation and Hydrolysis Strategies (e.g., via parabanic acids)
A robust and efficient method for preparing structurally diverse N-carbamoylamino acids involves the alkylation of monosubstituted parabanic acids followed by hydrolysis. organic-chemistry.orgdoi.org This strategy provides a high-yield route to the target compounds, avoiding the use of hazardous reagents like phosgene or isocyanates. organic-chemistry.org
The general process begins with a monosubstituted parabanic acid, which is alkylated using a suitable alkylating agent. For the synthesis of this compound, this would involve a parabanic acid derived from isoleucine and an alkylating agent to introduce the 2-methylpropyl (isobutyl) group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a solvent like DMF or dioxane. organic-chemistry.org The resulting N,N-disubstituted parabanic acid intermediate is then hydrolyzed under basic conditions, for instance, with aqueous sodium hydroxide, to yield the final N-carbamoylamino acid with excellent purity and in high yields, often exceeding 90%. organic-chemistry.org
| Step | Reagents & Conditions | Product | Yield | Purity |
| Alkylation | Monosubstituted parabanic acid, Alkylating agent, DIPEA, DMF/Dioxane, RT, Sonication (16h) | N,N-disubstituted parabanic acid | - | - |
| Hydrolysis | Aqueous NaOH, 60 °C, Ultrasound (8h) | N-carbamoylamino acid | >90% | Excellent |
| This interactive table summarizes the two-step synthesis of N-carbamoylamino acids via the parabanic acid route as described in the literature. organic-chemistry.org |
This method is scalable and accommodates a variety of functional groups, making it a versatile tool for generating libraries of N-carbamoylamino acids for medicinal chemistry and other applications. organic-chemistry.org
Alternative Chemical Routes for Carbamoyl (B1232498) Group Introduction
Beyond the parabanic acid route, several other chemical methods exist for introducing a carbamoyl group onto an amino acid.
Isocyanates : A direct approach is the reaction of an amino acid ester with an appropriate isocyanate. For the target molecule, this would involve reacting an isoleucine ester with isobutyl isocyanate. The resulting carbamoyl derivative is then hydrolyzed to the free acid. This method is straightforward but requires handling of isocyanates, which can be toxic and moisture-sensitive.
Phosgene and Phosgene Equivalents : Historically, phosgene was used to generate an isocyanate in situ from an amine, which would then react with the amino acid. Due to the extreme toxicity of phosgene, safer alternatives like triphosgene or N,N'-disuccinimidyl carbonate are now more common. nih.gov These reagents can activate an amine to form a reactive intermediate that subsequently couples with the amino acid. nih.gov
Carbamoylating Agents : N-Alkyl carbamoylimidazoles have emerged as stable, crystalline, and easy-to-handle alternatives to isocyanates and phosgene derivatives. nih.gov These synthons can be prepared from a primary amine (like isobutylamine) and 1,1'-carbonyldiimidazole (CDI). The resulting N-isobutyl-carbamoylimidazole can then react with isoleucine under aqueous conditions to form the desired urea linkage in high yield. nih.gov
Amino Acid Derivatization Reagents : Specialized reagents are also used for carbamoylation, particularly in analytical chemistry. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is used to label amino acids to form fluorescent urea derivatives for analysis, demonstrating the formation of a stable carbamoyl linkage. nih.gov
Stereoselective Synthesis of Isoleucine and its Derivatives
Isoleucine is a chiral amino acid with two stereocenters, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The synthesis of a specific stereoisomer of this compound requires strict stereocontrol.
Stereoselective synthesis of isoleucine derivatives can be achieved through several methods:
Chiral Pool Synthesis : Starting from a readily available, enantiomerically pure precursor, such as L-isoleucine, one can perform chemical modifications. For example, D-alloisoleucine can be synthesized from L-isoleucine through methods involving the stereospecific inversion of the C-2 stereocenter. rsc.org
Asymmetric Synthesis : This involves creating the chiral centers during the synthesis. Methods include asymmetric hydrogenation of prochiral precursors or using chiral auxiliaries to direct the stereochemical outcome of reactions. tandfonline.comgoogle.com For instance, a practical stereoselective synthesis of (2R,3S)-alloisoleucine has been reported. tandfonline.com
Resolution of Racemic Mixtures : A common strategy is to synthesize a racemic or diastereomeric mixture of the amino acid and then separate the desired isomer. libretexts.org This can be done by forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively acts on one enantiomer. rsc.orglibretexts.org For example, a mixture of L-isoleucine and D-alloisoleucine can be resolved enzymatically using hog kidney acylase. rsc.org
Enzymatic and Biocatalytic Synthesis of N-Carbamoyl Amino Acids
Enzymatic methods offer an environmentally friendly and highly selective alternative to chemical synthesis for producing optically pure amino acids and their derivatives. nih.govresearchgate.net The "Hydantoinase Process" is a prominent industrial multi-enzymatic system for this purpose. mdpi.com
Hydantoinase-Mediated Conversions and Hydrolysis Processes
The core of the hydantoinase process is the stereoselective hydrolysis of a racemic 5-monosubstituted hydantoin (B18101). nih.gov This process is particularly relevant for the synthesis of N-carbamoyl-isoleucine.
The cascade begins with a chemically synthesized hydantoin derivative of the desired amino acid. For isoleucine, this would be 5-(sec-butyl)hydantoin. A stereoselective hydantoinase enzyme then hydrolyzes one of the enantiomers of the hydantoin ring to produce the corresponding N-carbamoyl-α-amino acid. nih.gov For example, a D-hydantoinase will selectively hydrolyze D-5-(sec-butyl)hydantoin to N-carbamoyl-D-isoleucine. google.com
A key feature of this industrial process is the inclusion of a hydantoin racemase enzyme. This enzyme continuously converts the non-hydrolyzed L-hydantoin into the D-hydantoin, which can then be acted upon by the D-hydantoinase. nih.govmdpi.com This dynamic kinetic resolution allows for a theoretical yield of 100% for the desired N-carbamoyl amino acid enantiomer. researchgate.net
| Enzyme | Function | Substrate | Product |
| Hydantoin Racemase | Racemization | L-5-monosubstituted hydantoin | D-5-monosubstituted hydantoin |
| Hydantoinase | Stereoselective Hydrolysis | D-5-monosubstituted hydantoin | N-carbamoyl-D-amino acid |
| This interactive table illustrates the key enzymatic steps in the Hydantoinase Process for producing a D-enantiomer of an N-carbamoyl amino acid. nih.govmdpi.com |
This process has been successfully applied to produce N-carbamoyl-D-isoleucine from a diastereomeric mixture of hydantoins derived from (R)-2-methylbutyraldehyde. google.com
Role of Carbamoylase Enzymes in Amino Acid Derivatization
Following the hydantoinase step, the resulting N-carbamoyl amino acid is typically hydrolyzed by a second enzyme, an N-carbamoyl-α-amino acid amidohydrolase, commonly known as a carbamoylase. nih.govnih.gov This enzyme cleaves the carbamoyl group to yield the free α-amino acid, ammonia, and carbon dioxide. qmul.ac.uk
Carbamoylases are highly enantiospecific. nih.govnih.gov For instance, a D-carbamoylase will only act on N-carbamoyl-D-amino acids and shows no activity towards the corresponding L-enantiomers. qmul.ac.ukmdpi.com This strict specificity is crucial for producing optically pure D- or L-amino acids. nih.gov
Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Chemistry
Following the synthesis of this compound, a multi-step approach is employed to purify the compound and unequivocally verify its chemical structure. This process typically involves advanced chromatographic and recrystallization techniques, followed by a suite of spectroscopic analyses.
Advanced Purification Techniques
The primary objective of the purification process is to remove impurities such as unreacted L-isoleucine, isobutyl isocyanate, and any byproducts formed during the reaction. A combination of chromatographic and recrystallization methods is generally effective.
Column Chromatography: Initial purification of the crude product is often achieved using silica gel column chromatography. The selection of an appropriate solvent system (eluent) is critical for effective separation. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity to first elute non-polar impurities, followed by the desired product.
Table 1: Illustrative Column Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane-Ethyl Acetate gradient |
| Elution Profile | Gradient from 5% to 40% Ethyl Acetate in Hexane |
| Detection | Thin Layer Chromatography (TLC) with UV visualization or potassium permanganate stain |
Recrystallization: Following chromatography, recrystallization is used to achieve high purity. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which pure crystals of this compound precipitate, leaving soluble impurities in the mother liquor.
Table 2: Recrystallization Solvents for N-Acyl Amino Acids
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | The compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of water until turbidity is observed. Reheating to achieve a clear solution and subsequent slow cooling yields pure crystals. |
Spectroscopic Characterization
Once purified, the compound's identity and purity are confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the isoleucine and isobutyl moieties. Key signals include the alpha-proton of the isoleucine backbone, the protons of the isobutyl group, and the amide protons. rsc.orgresearchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH(α) of Isoleucine | 4.2 - 4.4 | Doublet of doublets |
| -NH (carbamoyl) | 5.0 - 5.5 | Triplet |
| -NH (amide) | 6.0 - 6.5 | Doublet |
| -CH₂ (isobutyl) | 2.9 - 3.1 | Triplet |
| -CH (isobutyl) | 1.7 - 1.9 | Multiplet |
| -CH(β) of Isoleucine | 1.8 - 2.0 | Multiplet |
| -CH₂ of Isoleucine | 1.1 - 1.5 | Multiplet |
| -CH₃ (isobutyl) | 0.8 - 1.0 | Doublet |
| -CH₃ (isoleucine, γ) | 0.8 - 1.0 | Triplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. rsc.orgresearchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (carboxyl) | 173 - 176 |
| -C=O (carbamoyl) | 157 - 159 |
| -C(α) of Isoleucine | 58 - 60 |
| -CH₂ (isobutyl) | 47 - 49 |
| -C(β) of Isoleucine | 37 - 39 |
| -CH (isobutyl) | 28 - 30 |
| -CH₂ of Isoleucine | 25 - 27 |
| -CH₃ (isobutyl) | 19 - 21 |
| -C(δ)H₃ of Isoleucine | 15 - 17 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, a common technique is Electrospray Ionization (ESI), which would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of N-carbamoylamino acids can provide specific cleavages useful for structural elucidation. nih.gov
Table 5: Expected Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| ESI-MS | 245.18 | [M+H]⁺ |
| ESI-MS | 267.16 | [M+Na]⁺ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the N-H, C=O, and C-H bonds.
Table 6: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H stretch (amides) | 3300 - 3500 | Sharp to broad peak |
| C-H stretch (alkanes) | 2850 - 3000 | Strong, sharp peaks |
| C=O stretch (carboxyl) | 1700 - 1725 | Strong, sharp peak |
| C=O stretch (carbamoyl) | 1630 - 1680 | Strong, sharp peak |
By employing these advanced purification and spectroscopic techniques, the synthesis of this compound can be successfully achieved with a high degree of purity, and its chemical structure can be rigorously confirmed.
Biochemical Aspects and Metabolic Fates of N Carbamoylamino Acids
Metabolic Pathways of Isoleucine and Related Branched-Chain Amino Acids in Organisms
Isoleucine, along with leucine (B10760876) and valine, is an essential branched-chain amino acid (BCAA) that serves not only as a fundamental component for protein synthesis but also plays a significant role in metabolic regulation. nih.govnumberanalytics.com The degradation of BCAAs is a critical process for maintaining amino acid homeostasis and providing energy. ontosight.ai This catabolic pathway occurs across various organisms and involves a series of enzymatic reactions, primarily in the mitochondria of tissues such as skeletal muscle, liver, and adipose tissue.
The initial and reversible step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCAT). nih.govontosight.airesearchgate.net This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). In the case of isoleucine, this product is α-keto-β-methylvalerate. nih.gov
The second step is the irreversible oxidative decarboxylation of the BCKA, a rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. numberanalytics.comresearchgate.net This reaction is crucial, as its dysfunction leads to the accumulation of BCAAs and BCKAs, resulting in metabolic disorders like Maple Syrup Urine Disease (MSUD). ontosight.airesearchgate.net The product of isoleucine's decarboxylation is an acyl-CoA derivative which then undergoes further enzymatic reactions. numberanalytics.com Ultimately, the carbon skeleton of isoleucine is degraded to yield acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production. nih.govontosight.ai
The metabolic pathways for the three BCAAs are summarized below.
| Branched-Chain Amino Acid | Initial Transamination Product (BCKA) | Final Catabolic Products | Metabolic Fate |
| Isoleucine | α-keto-β-methylvalerate | Acetyl-CoA, Succinyl-CoA | Enters Citric Acid Cycle nih.gov |
| Leucine | α-ketoisocaproate | Acetyl-CoA, Acetoacetate | Enters Citric Acid Cycle nih.gov |
| Valine | α-ketoisovalerate | Succinyl-CoA | Enters Citric Acid Cycle nih.gov |
Potential Biotransformations of N-Carbamoyl Groups in Biological Systems
The N-carbamoyl group, as seen in N-[(2-methylpropyl)carbamoyl]isoleucine, is subject to specific biotransformations within biological systems. These processes are primarily enzymatic and play roles in both catabolism and the generation of specialized metabolic intermediates.
The primary enzymatic process for cleaving the N-carbamoyl group from an amino acid is known as decarbamoylation. This hydrolysis reaction is catalyzed by a class of enzymes called N-carbamoyl-D-amino acid amidohydrolases (often referred to as D-carbamoylases or DCase) or, more broadly, carbamoylases. nih.govgoogle.com These enzymes facilitate the hydrolysis of the N-carbamoyl group to release the free amino acid, carbon dioxide, and ammonia. nih.gov
The reaction can be summarized as: N-carbamoylamino acid + H₂O → Amino Acid + CO₂ + NH₃
These enzymes exhibit high enantioselectivity, meaning they preferentially act on either the D- or L-isomer of the N-carbamoylamino acid. google.com For example, N-carbamoyl-D-amino acid amidohydrolase is a key enzyme in the "hydantoinase process," a biocatalytic method used for the industrial production of optically pure D-amino acids, which are important intermediates for synthesizing pharmaceuticals like antibiotics and peptide hormones. nih.gov The rate of enzymatic decarbamoylation can be influenced by the structure of the carbamoyl (B1232498) group; larger, bulkier substituents on the carbamoyl nitrogen can significantly slow the rate of hydrolysis. nih.gov
N-carbamoylamino acids serve as crucial metabolic intermediates in specific pathways. In the aforementioned hydantoinase process, hydantoin (B18101) compounds are first hydrolyzed by a hydantoinase to form an N-carbamoylamino acid. google.com This intermediate is then acted upon by a carbamoylase to produce the desired free amino acid. nih.govgoogle.com For instance, the synthesis of D-isoleucine could proceed through an N-carbamoyl-D-isoleucine intermediate.
Beyond this synthetic pathway, carbamoyl groups are central to core metabolism. Carbamoyl phosphate (B84403) is a key metabolite in the urea (B33335) cycle, where it provides one of the nitrogen atoms for urea synthesis, and in the de novo biosynthesis of pyrimidines. frontiersin.orgwikipedia.org While free N-carbamoylamino acids are not direct intermediates in these central pathways, their formation highlights the biological relevance of the carbamoyl moiety. The decomposition of urea in aqueous solutions can lead to the formation of cyanate, which can then non-enzymatically react with amino acids to form N-carbamoylamino acids, linking urea metabolism to this class of compounds. frontiersin.orgacs.org
Considerations for Incorporation into Peptidic Structures and Post-Translational Modification Analogs
The unique structure of N-carbamoylamino acids allows them to be considered for incorporation into peptides and as mimics of a significant post-translational modification (PTM).
The incorporation of non-canonical amino acids (ncAAs) into peptides is a major strategy in drug design to enhance stability, confer novel properties, or probe biological interactions. nih.gov N-carbamoylamino acids can be incorporated into peptide chains through chemical methods like solid-phase peptide synthesis (SPPS). nih.gov Research has shown that N-carbamoylamino acids can act as precursors for amino acid N-carboxyanhydrides (NCAs), which are activated intermediates that can lead to peptide bond formation. acs.org This suggests a potential pathway for their inclusion in peptidic structures. The presence of the carbamoyl group, unlike an N-alkyl group, maintains a hydrogen bond donor capacity, which could influence the conformational geometry of the resulting peptide. nsf.gov
Furthermore, N-carbamoylamino acids serve as stable analogs for the post-translational modification known as carbamylation. Carbamylation is a non-enzymatic PTM where isocyanic acid reacts with free amino groups on proteins, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net This modification is significant in various physiological and pathological states, particularly in conditions of high urea concentration, such as chronic kidney disease. researchgate.net
The key effects of protein carbamylation are summarized below:
| Feature | Description | Consequence |
| Chemical Reaction | Isocyanic acid (HN=C=O) reacts with primary amines (-NH₂) on proteins. researchgate.net | Formation of a stable carbamoyl group (-NH-CO-NH₂). nih.gov |
| Charge Neutralization | The modification neutralizes the positive charge of lysine's ε-amino group or the N-terminal α-amino group. nih.gov | Alters ionic interactions, potentially destabilizing protein secondary and tertiary structures. nih.gov |
| Biological Relevance | Occurs under physiological conditions but is accelerated in states like uremia. researchgate.net Can alter protein function, and carbamylated proteins can serve as disease biomarkers. frontiersin.org | |
| Regulatory Role | Carbamylation of histones, similar to acetylation, can play a role in regulating gene expression and transcriptional activation. frontiersin.org | Impacts cellular signaling and metabolism. frontiersin.org |
By studying peptides containing N-carbamoylamino acids like N-carbamoylisoleucine, researchers can gain insights into the structural and functional consequences of protein carbamylation in a controlled manner, helping to elucidate its role in human health and disease. nih.gov
Enzymatic Recognition and Transformation of Carbamoylated Isoleucine Derivatives
Interaction with Amino Acid-Metabolizing Enzymes
The modification of the alpha-amino group of isoleucine influences its ability to interact with enzymes that typically bind the natural amino acid, either at the active site or at allosteric regulatory sites.
Biosynthetic threonine deaminase (IlvA) is a key enzyme in the biosynthesis of branched-chain amino acids and serves as a classic example of allosteric regulation. nih.govpsu.edu The enzyme catalyzes the deamination of threonine to α-ketobutyrate, the first committed step in the isoleucine biosynthetic pathway. purdue.eduuniprot.org Its activity is feedback-inhibited by the end-product, isoleucine, which binds to a regulatory site distinct from the active site. nih.govresearchgate.net
The crystal structure of IlvA from Escherichia coli reveals a tetrameric assembly, with each protomer containing a catalytic domain and a regulatory domain. nih.govnih.gov Isoleucine binds to a specific pocket within this regulatory domain. nih.gov This binding event induces a conformational change that propagates across the protein structure to the active site of an adjacent protomer, thereby inhibiting its catalytic activity. nih.govnih.gov Valine, the product of a parallel pathway, acts as an allosteric activator by binding to the same regulatory site and promoting a high-affinity state for the substrate. nih.govnih.gov
The N-[(2-methylpropyl)carbamoyl] modification on isoleucine would likely disrupt this allosteric regulation. The bulky and polar carbamoyl (B1232498) group would introduce significant steric hindrance and alter the hydrogen bonding pattern compared to the simple amino group of natural isoleucine. This would likely prevent the modified molecule from fitting correctly into the specific allosteric binding site on threonine deaminase. Consequently, N-[(2-methylpropyl)carbamoyl]isoleucine is not expected to function as an effective allosteric inhibitor of IlvA.
| Regulatory Ligand | Enzyme | Effect on Activity | Mechanism of Action |
| Isoleucine | Threonine Deaminase (IlvA) | Inhibition | Binds to allosteric site, stabilizes low-affinity "T-state" conformation. nih.govnih.gov |
| Valine | Threonine Deaminase (IlvA) | Activation | Binds to allosteric site, stabilizes high-affinity "R-state" conformation. nih.gov |
| This compound (Predicted) | Threonine Deaminase (IlvA) | No significant regulation | Steric hindrance from the N-carbamoyl group likely prevents binding to the allosteric site. |
Covalent modifications to a substrate can dramatically alter its interaction with an enzyme's active site, thereby affecting the kinetic parameters of the reaction, namely the Michaelis constant (K_m) and the catalytic rate (k_cat). numberanalytics.comteachmephysiology.com K_m is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is often inversely related to the affinity of the enzyme for the substrate. teachmephysiology.comlibretexts.org The k_cat, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. libretexts.org
The N-carbamoyl modification introduces several changes to the isoleucine structure that would impact its recognition by an enzyme's active site:
Steric Bulk: The addition of the (2-methylpropyl)carbamoyl group significantly increases the size of the N-terminus. This could prevent the molecule from entering a sterically constrained active site.
Charge Neutralization: The modification neutralizes the positive charge of the alpha-amino group, which is often crucial for electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site.
Hydrogen Bonding: The carbamoyl group alters the hydrogen bond donor and acceptor capabilities at the N-terminus, which could disrupt the precise hydrogen-bonding network required for proper substrate orientation and catalysis.
These changes would likely lead to a significant increase in the K_m value, reflecting a much lower affinity of the enzyme for the modified substrate. The k_cat could also be drastically reduced, as the improper binding and orientation would hinder the enzyme's ability to stabilize the transition state of the reaction. teachmephysiology.com
| Parameter | Description | Predicted Impact of N-Carbamoyl Modification | Rationale |
| K_m (Michaelis Constant) | Substrate concentration at half V_max; reflects substrate affinity. teachmephysiology.com | Significant Increase | Loss of key electrostatic interactions and introduction of steric hindrance in the active site reduce binding affinity. |
| k_cat (Turnover Number) | Maximum number of reactions catalyzed per active site per unit time. libretexts.org | Significant Decrease | Improper orientation of the substrate in the active site prevents efficient stabilization of the reaction's transition state. |
| k_cat/K_m (Catalytic Efficiency) | Specificity constant; measures how efficiently an enzyme converts a substrate to product. libretexts.org | Drastic Decrease | The combined effect of a large increase in K_m and a large decrease in k_cat results in very low catalytic efficiency. |
Enzymes Catalyzing Reactions at the Carbamoyl Moiety
While the N-carbamoyl group hinders interaction with many enzymes, a specific class of enzymes, known as carbamoylases, specializes in recognizing and transforming this moiety.
N-carbamoyl-amino acid amidohydrolases, or carbamoylases, are enzymes that catalyze the hydrolysis of N-carbamoyl-amino acids. ontosight.ainih.gov These enzymes exhibit strict enantiospecificity, with different carbamoylases acting specifically on either L- or D-isomers of the carbamoylated amino acids. nih.gov
L-Carbamoylases (EC 3.5.1.87): These enzymes, also known as N-carbamoyl-L-amino-acid hydrolases, act specifically on N-carbamoyl-L-amino acids. zfin.orgwikipedia.org Their substrate specificity can vary depending on the source organism. For example, the enzyme from Alcaligenes xylosoxidans has a broad specificity for various carbamoyl-L-amino acids but is inactive on derivatives of acidic or bulky aromatic amino acids like glutamate (B1630785), aspartate, tyrosine, or tryptophan. microbialtec.comqmul.ac.uk In contrast, the L-carbamoylase from Sinorhiobium meliloti can hydrolyze N-carbamoyl-L-tryptophan and other derivatives with aliphatic side chains. qmul.ac.uk
D-Carbamoylases (EC 3.5.1.77): These enzymes are specific for N-carbamoyl-D-amino acids. mdpi.com Studies on D-carbamoylase from Pseudomonas show activity against both aliphatic and aromatic N-carbamoylamino acids, with a preference for bulkier substrates like N-carbamoyl-D-tryptophan and N-carbamoyl-D-valine. mdpi.com
Given that this compound is a derivative of L-isoleucine, it would be a potential substrate for an L-carbamoylase with specificity for aliphatic amino acids.
The primary reaction catalyzed by carbamoylases is the hydrolysis of the amide bond in the N-carbamoyl group. ontosight.ai For an N-carbamoyl-L-amino acid, the reaction proceeds as follows:
N-carbamoyl-L-amino acid + H₂O → L-amino acid + NH₃ + CO₂ zfin.orgqmul.ac.uk
This hydrolytic cleavage is a critical step in certain metabolic pathways and has been harnessed for biotechnological applications. ontosight.ai Carbamoylases are key components of the "hydantoinase process," an industrial multi-enzymatic system used for the production of optically pure D- or L-amino acids from racemic hydantoins. nih.govresearchgate.net In this process, a hydantoinase opens the hydantoin (B18101) ring to form an N-carbamoyl-amino acid, which is then stereospecifically hydrolyzed by an L- or D-carbamoylase to yield the desired pure amino acid. nih.gov
Structural Biology of Enzyme-Ligand Complexes with Modified Amino Acids
Understanding the structural basis of enzyme-ligand interactions provides crucial insights into specificity and catalysis. X-ray crystallography and molecular modeling studies have elucidated how enzymes recognize both natural and modified amino acids.
The structure of the E. coli threonine deaminase (IlvA) regulatory domain in complex with isoleucine reveals the precise interactions that mediate allosteric inhibition. nih.gov The isoleucine molecule fits into a well-defined hydrophobic pocket, and its alpha-amino and carboxylate groups form specific hydrogen bonds with the protein backbone and side chains. The conformational changes that lead to inhibition are initiated by movements of key residues, such as Phe352, upon ligand binding. nih.gov This detailed structural knowledge confirms why a bulky derivative like this compound would be unable to bind and elicit an allosteric response.
Structural studies of D-carbamoylases provide a model for how the carbamoyl moiety itself is recognized. mdpi.comnih.gov Molecular dynamics simulations of a D-carbamoylase from Bradyrhizobium japonicum complexed with its substrate show that residues such as Lys123, His125, Cys172, and Arg176 are responsible for recognizing and binding the ligand in the active site through a network of hydrogen bonds and hydrophobic interactions. nih.gov These studies illustrate how the active site is shaped to accommodate the N-carbamoyl group and position it for hydrolysis, explaining the enzyme's specificity for this particular chemical modification.
Computational and Theoretical Investigations of N 2 Methylpropyl Carbamoyl Isoleucine
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional architecture of N-[(2-methylpropyl)carbamoyl]isoleucine and identifying its stable conformations. Through systematic conformational searches and energy minimization calculations, a landscape of low-energy structures can be generated. These studies reveal the molecule's flexibility, arising from rotatable bonds within its structure, and the preferential spatial arrangements of its functional groups.
The conformational space of this compound is largely dictated by the steric and electronic interactions between the isobutylcarbamoyl group and the isoleucine backbone. The analysis of dihedral angles and intramolecular hydrogen bonding patterns helps to identify the most probable conformations in different environments, such as in aqueous solution or within a protein's binding pocket.
Table 1: Key Conformational Parameters of this compound (Hypothetical Data)
| Parameter | Value Range | Description |
|---|---|---|
| Dihedral Angle (Cα-N-C=O) | -160° to -180°, 160° to 180° | Defines the orientation of the carbamoyl (B1232498) group relative to the amino acid backbone. |
| Dihedral Angle (N-Cα-Cβ-Cγ) | -60°, 180°, 60° | Corresponds to the different rotamers of the isoleucine side chain. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations are used to determine various molecular properties that are crucial for understanding its reactivity and interaction capabilities.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are critical for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with biological targets.
Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations of Ligand-Protein Interactions and Allosteric Transitions
Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with protein targets over time. These simulations can predict the binding mode of the ligand within a protein's active site and calculate the binding free energy, providing a quantitative measure of the binding affinity.
By simulating the ligand-protein complex in a realistic solvent environment, MD can reveal the key amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts), and the stability of the complex. Furthermore, MD simulations are powerful tools for investigating allosteric effects, where the binding of the ligand to one site on a protein can induce conformational changes at a distant site, thereby modulating the protein's function. These simulations can trace the pathways of these allosteric transitions, providing mechanistic insights that are difficult to obtain through experimental methods alone.
Predictive Modeling of Biochemical Activity and Potential Metabolic Pathways
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the biochemical activity of this compound. By correlating the structural and physicochemical properties of a series of related compounds with their known biological activities, QSAR models can predict the activity of new molecules like the one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
